(5-(Furan-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate
Description
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4S/c19-16(15-17-11-4-1-2-6-14(11)23-15)21-9-10-8-13(22-18-10)12-5-3-7-20-12/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCCAWVBPUPTPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)OCC3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Furan-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and isoxazole intermediates, followed by their coupling with benzo[d]thiazole-2-carboxylate under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-(Furan-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential biological activities, including:
- Antimicrobial Properties : Studies indicate that compounds containing isoxazole and benzothiazole structures exhibit significant antimicrobial activity. The presence of the furan ring may enhance this effect, making it a candidate for developing new antibiotics .
- Anticancer Activity : Research has shown that derivatives of benzothiazole can inhibit cancer cell proliferation. The unique structural features of (5-(Furan-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate may allow it to target specific cancer pathways effectively .
The biological activity of this compound is typically evaluated through:
- Bioassays : These tests assess the compound's effects on various cell lines or organisms to determine its efficacy and safety profiles.
- Interaction Studies : Understanding how the compound interacts with biological targets can reveal mechanisms of action and inform drug design strategies .
Materials Science
The structural characteristics of this compound suggest potential applications in materials science:
- Conductivity and Thermal Stability : The heterocyclic nature may impart interesting properties such as electrical conductivity or thermal stability, making it useful in developing advanced materials for electronics or coatings .
Case Study 1: Antimicrobial Evaluation
A study focused on synthesizing various derivatives of this compound to evaluate their antimicrobial properties against a range of bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as new antimicrobial agents.
Case Study 2: Anticancer Activity
In another investigation, the compound was tested against several cancer cell lines, including breast and lung cancer models. The results showed that the compound induced apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (5-(Furan-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, or modulating signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The compound’s structural uniqueness and similarity to other derivatives are quantified below (based on ):
Key Observations :
Anticancer Activity
- N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides (): Demonstrated high anticancer activity, attributed to the thiazole and furan moieties. The target compound’s benzo[d]thiazole-2-carboxylate group may exhibit similar mechanisms, such as kinase inhibition or DNA intercalation .
- Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate derivatives (): Tetrazole and benzoxazole hybrids showed antibacterial and anti-inflammatory properties. The isoxazole-furan-thiazole triad in the target compound could broaden its activity spectrum .
Pharmacokinetic Properties
- Thiazole- and isoxazole-containing pharmaceuticals (): Ranitidine derivatives (e.g., nitroacetamide analogs) highlight the metabolic stability of thiazole rings. The methyl ester in the target compound may slow hydrolysis compared to free acids, prolonging half-life .
Stability and Reactivity
- Thiazole-5-ylmethyl carbamates (): Stability under acidic/basic conditions varies with substituents. The benzo[d]thiazole-2-carboxylate’s electron-withdrawing effect may reduce ester hydrolysis rates compared to aliphatic esters .
Biological Activity
The compound (5-(Furan-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features, which include a furan ring, an isoxazole moiety, and a benzo[d]thiazole structure. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular structure of This compound includes:
- Furan Ring : Contributes to the compound's reactivity and potential biological interactions.
- Isoxazole Moiety : Known for various biological activities, including antimicrobial and anticancer properties.
- Benzo[d]thiazole Structure : Associated with anticancer and anti-inflammatory activities.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, primarily in the context of anticancer and antimicrobial effects. The following sections detail specific findings from various studies.
Anticancer Activity
Recent studies have demonstrated the potential of This compound in inhibiting cancer cell proliferation. The compound was tested against several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer).
- Cytotoxicity Assays :
-
Mechanisms of Action :
- The anticancer mechanisms were studied through various assays, including:
Antimicrobial Activity
The antimicrobial properties of This compound were evaluated against various bacterial strains. While specific data on this compound's antimicrobial activity is limited, related compounds with similar structures have shown promise.
- Minimum Inhibitory Concentrations (MIC) :
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of compounds structurally related to This compound :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Furan-2-yl)isoxazole | Isoxazole and furan rings | Antimicrobial |
| Benzo[d]thiazole derivatives | Thiazole ring | Anticancer |
| 2-Carboxybenzothiazoles | Carboxylic acid functionality | Anti-inflammatory |
This comparison highlights that the unique combination of furan, isoxazole, and thiazole structures in This compound may confer distinct biological activities not observed in other similar compounds.
Case Studies
Several case studies have explored the biological activity of compounds similar to This compound . Notably:
- Study on Anticancer Properties :
- Antioxidant Activity Assessment :
Q & A
Q. How do environmental fate studies inform ecotoxicological risk assessments for this compound?
- Methodological Answer :
- Persistence testing : OECD 301B biodegradation assay to measure half-life in soil/water .
- Bioaccumulation : LogKow >3.5 indicates potential biomagnification; mitigate via hydrophilic substituents .
- Trophic transfer models : Use ECOSAR to predict toxicity to aquatic organisms (e.g., Daphnia magna) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
